molecular formula C15H16N6O B2530119 {4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine CAS No. 946348-70-5

{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine

Cat. No. B2530119
CAS RN: 946348-70-5
M. Wt: 296.334
InChI Key: BGUUGRVYZKMMSJ-UHFFFAOYSA-N
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Description

“{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine” is a compound that has been synthesized and studied for its potential applications . It has the molecular formula C15H16N6O and a molecular weight of 296.334.


Synthesis Analysis

The compound has been synthesized via a Schiff bases reduction route . The process involves the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .


Molecular Structure Analysis

The compound consists of asymmetric units of C16H20N2O in orthorhombic and monoclinic crystal systems . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

The compound is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . It has been used in the preparation of secondary amines .

Scientific Research Applications

Synthesis of Pteridin Derivatives

The synthesis of pteridin derivatives from diaminomaleonitrile (DAMN) highlights the utility of compounds like “{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine” in generating a wide array of pteridin-2-one derivatives. These derivatives are synthesized through a series of reactions involving condensation, nucleophilic substitution, and transformation processes, underscoring the compound's versatility in heterocyclic chemistry and its potential applications in drug development and biochemical research (Tsuzuki & Tada, 1986).

Exploration of Chemical Properties

Research into the reactivity and properties of pteridines provides insights into the chemical behavior of “{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine” derivatives. Studies involving alkylamination of pteridines by primary alkylamines in the presence of potassium permanganate, for example, demonstrate the potential for chemical modifications that could lead to new compounds with varied biological activities. These findings are crucial for the development of novel therapeutic agents and for understanding the fundamental aspects of pteridine chemistry (Śladowska, Veldhuizen, & Plas, 1986).

Contributions to Medicinal Chemistry

The development of new synthetic routes and the exploration of the redox properties of pteridine compounds underscore the significance of “{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine” in medicinal chemistry. By elucidating the mechanisms of action and potential therapeutic applications of pteridine derivatives, researchers can advance the discovery of drugs targeting specific diseases. The synthesis and analysis of these compounds contribute to the expanding knowledge base necessary for the design of more effective and safer pharmaceuticals (Tsuji, Sasaki, & Yoshifuji, 1999).

properties

IUPAC Name

4-N-(4-methoxyphenyl)-2-N,2-N-dimethylpteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-21(2)15-19-13-12(16-8-9-17-13)14(20-15)18-10-4-6-11(22-3)7-5-10/h4-9H,1-3H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUUGRVYZKMMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine

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